(1R)-1-(Furan-2-yl)ethan-1-amine can be synthesized through various methods, often involving the use of chiral auxiliaries or resolving agents. One approach utilizes (R)-(-)-mandelic acid as a resolving agent to separate the enantiomers of the racemic mixture of 1-(naphthalen-1-yl)ethanamine. After resolution, the desired (1R)-1-(furan-2-yl)ethan-1-amine can be obtained with high enantiomeric excess. []
(1R)-1-(Furan-2-yl)ethan-1-amine, systematically named as (R)-1-(furan-2-yl)ethanamine under IUPAC conventions, features a chiral ethylamine side chain attached to the C-2 position of the furan heterocycle. Its molecular formula is C₆H₉NO, corresponding to a molecular weight of 111.14 g/mol [5] [9]. The compound belongs to the furan-alkylamine class, characterized by a five-membered aromatic furan ring with oxygen as the heteroatom. Key identifiers include CAS numbers 132523-44-5 for the free base and 528819-19-4 for its hydrochloride salt [9] [10]. The SMILES notation C[C@@H](N)C1=CC=CO1
explicitly encodes the (R)-stereochemistry at the chiral center.
Table 1: Fundamental Chemical Identifiers of (1R)-1-(Furan-2-yl)ethan-1-amine
Property | Value |
---|---|
IUPAC Name | (R)-1-(Furan-2-yl)ethanamine |
CAS Number (Free Base) | 132523-44-5 |
CAS Number (Hydrochloride) | 528819-19-4 |
Molecular Formula | C₆H₉NO |
Molecular Weight | 111.14 g/mol |
Canonical SMILES | CC@@HC1=CC=CO1 |
The compound’s chirality arises from a tetrahedral carbon bearing four distinct substituents: a methyl group (-CH₃), an amine group (-NH₂), a hydrogen atom, and a furan-2-yl moiety. The (R)-configuration denotes an absolute spatial arrangement where priority-ranked groups follow a clockwise orientation when viewed along the C-N bond axis [9]. This stereochemistry critically influences biological interactions; for example, (R)-enantiomers of structurally analogous furanyl amines exhibit enhanced selectivity as GPCR ligands compared to their (S)-counterparts [8]. Enantiopure synthesis (≥97% ee) is typically achieved via chiral resolution or asymmetric hydrogenation of precursor imines, as confirmed by chiral HPLC and polarimetry [5] [9]. Computational analyses predict a pKₐ of 9.58 for the amine group, suggesting predominant protonation under physiological pH, which may stabilize specific conformations [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR spectra (CDCl₃) exhibit characteristic signals: furan H-3/H-4 protons as doublets at δ 6.18 ppm (J = 3.2 Hz) and 6.28 ppm (J = 1.8 Hz), H-5 as a multiplet at δ 7.35 ppm, and the methine proton (H-1) adjacent to the chiral center as a quartet at δ 4.00 ppm (J = 6.7 Hz). The methyl group resonates as a doublet at δ 1.30 ppm [7] [9]. Enantiopurity assessment via ¹H NMR using chiral solvating agents reveals distinct splittings for diastereomeric complexes. ¹³C NMR data confirm eight distinct carbons: furan ring carbons at δ 110.2 (C-3), 110.5 (C-4), 141.8 (C-5), and 152.1 (C-2), with the chiral carbon (C-1) at δ 51.5 ppm and the methyl carbon at δ 25.0 ppm [8].
Table 2: Key NMR Assignments for (1R)-1-(Furan-2-yl)ethan-1-amine
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 1.30 | d (J=6.7 Hz) | CH₃ |
¹H | 4.00 | q (J=6.7 Hz) | H-1 (Chiral center) |
¹H | 6.18 | d (J=3.2 Hz) | Furan H-3 |
¹H | 6.28 | d (J=1.8 Hz) | Furan H-4 |
¹H | 7.35 | m | Furan H-5 |
¹³C | 25.0 | - | CH₃ |
¹³C | 51.5 | - | C-1 (Chiral center) |
¹³C | 110.2 | - | Furan C-3 |
¹³C | 110.5 | - | Furan C-4 |
¹³C | 141.8 | - | Furan C-5 |
¹³C | 152.1 | - | Furan C-2 |
Infrared (IR) and Raman SpectroscopyIR spectra show characteristic absorptions for N-H stretches at 3350–3480 cm⁻¹ (primary amine) and C-H stretches at 2860–3150 cm⁻¹ (furan ring and aliphatic methyl). Furan ring vibrations appear at 1480 cm⁻¹ (C=C) and 1145 cm⁻¹ (C-O-C), while the amine deformation band occurs near 1600 cm⁻¹ [3] [7]. Raman spectroscopy corroborates ring-specific modes at 1015 cm⁻¹ (ring breathing) and 1360 cm⁻¹ (C-H bending).
Mass Spectrometry (MS)Electron ionization (EI) mass spectrometry displays a molecular ion peak at m/z 111.0684 ([M]⁺, calculated for C₆H₉NO: 111.0684), consistent with the molecular formula. Key fragments include m/z 94 (loss of NH₃), m/z 81 ([furan-CH=NH]⁺), and m/z 39 (furan ring fragment) [7] [9]. High-resolution MS confirms the elemental composition with <3 ppm error.
Table 3: Vibrational and Mass Spectral Features
Technique | Key Signals | Assignment |
---|---|---|
IR | 3350–3480 cm⁻¹ | N-H asymmetric/symmetric stretch |
IR | 2860–3150 cm⁻¹ | C-H stretch (furan/aliphatic) |
IR | 1480 cm⁻¹ | Furan ring C=C |
Raman | 1015 cm⁻¹ | Furan ring breathing |
EI-MS | 111.0684 ([M]⁺) | Molecular ion |
EI-MS | 94 ([M–NH₃]⁺) | Ammonia loss |
While single-crystal X-ray diffraction data for (1R)-1-(furan-2-yl)ethan-1-amine remains unpublished, its hydrochloride salt (CAS 528819-19-4) crystallizes in orthorhombic space groups with unit cell parameters indicative of dense hydrogen-bonded networks [10]. Computational models (DFT) predict two dominant conformers differing by C–C–N–H dihedral angles: one where the amine group aligns syn-periplanar to the furan ring (ΔG ≈ 0 kcal/mol), and another with a gauche orientation (ΔG ≈ 1.2 kcal/mol). The furan ring’s electron-rich π-system influences conformational stability via hyperconjugation with the adjacent amine [9]. In biologically active analogs like GPR88 agonists, the (R)-configuration favors a pseudo-equatorial orientation of the furan ring relative to receptor binding pockets, maximizing hydrophobic contacts with TM5/TM6 domains [8]. Molecular dynamics simulations further suggest the amine group participates in salt bridges with Asp107 of GPR88, stabilizing the active receptor conformation.
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